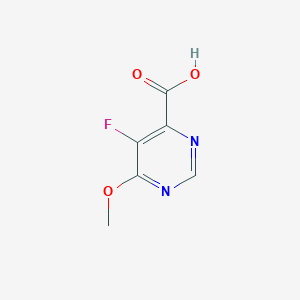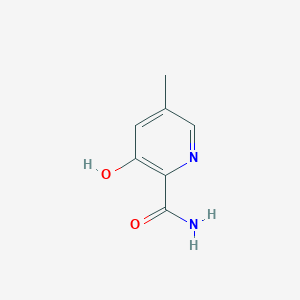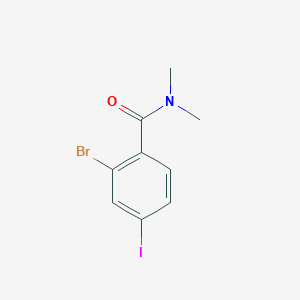
Clorhidrato de 3-Bromo-2-etoxi-bencilamina
Descripción general
Descripción
3-Bromo-2-ethoxy-benzylamine hydrochloride: is an organic compound that belongs to the class of benzylamines. It is characterized by the presence of a bromine atom at the third position, an ethoxy group at the second position, and an amine group attached to the benzyl ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed in various organic reactions to introduce the benzylamine moiety.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: Used as a building block in the development of new pharmaceutical compounds.
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agrochemicals: Employed in the development of new agrochemical products.
Mecanismo De Acción
Target of Action
Many benzylamine derivatives are known to interact with biological targets such as enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
Benzylamine derivatives can act as inhibitors, activators, or modulators of their targets. They can bind to the active site of an enzyme or receptor, altering its function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-benzylamine hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-ethoxybenzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Hydrochloride Salt: The resulting 3-Bromo-2-ethoxybenzylamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Large-scale bromination: Using industrial-grade bromine or N-bromosuccinimide.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity.
Formation of Hydrochloride Salt: Using concentrated hydrochloric acid to convert the free base into its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution: Products like 3-azido-2-ethoxybenzylamine or 3-thio-2-ethoxybenzylamine.
Oxidation: Products like 3-nitroso-2-ethoxybenzylamine.
Reduction: Products like N-ethyl-3-bromo-2-ethoxybenzylamine.
Coupling: Products like 3-phenyl-2-ethoxybenzylamine.
Comparación Con Compuestos Similares
- 2-Bromo-3-ethoxybenzylamine hydrochloride
- 3-Bromo-4-ethoxybenzylamine hydrochloride
- 3-Bromo-2-methoxybenzylamine hydrochloride
Comparison:
- Positional Isomers: Compounds like 2-Bromo-3-ethoxybenzylamine hydrochloride and 3-Bromo-4-ethoxybenzylamine hydrochloride differ in the position of the bromine and ethoxy groups, which can affect their reactivity and biological activity.
- Functional Group Variations: Compounds like 3-Bromo-2-methoxybenzylamine hydrochloride have a methoxy group instead of an ethoxy group, which can influence their solubility and interaction with other molecules.
Uniqueness: 3-Bromo-2-ethoxy-benzylamine hydrochloride is unique due to the specific positioning of the bromine and ethoxy groups, which can confer distinct chemical and biological properties compared to its isomers and analogs.
Propiedades
IUPAC Name |
(3-bromo-2-ethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-2-12-9-7(6-11)4-3-5-8(9)10;/h3-5H,2,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXVIXYPIDXJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)

![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)
![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)



![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
